molecular formula C18H25BO2 B152298 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane CAS No. 462636-88-0

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B152298
CAS No.: 462636-88-0
M. Wt: 284.2 g/mol
InChI Key: MUIKZTUXJAVHEE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl) and a 2-phenylcyclohexenyl substituent. This compound is structurally characterized by the cyclohexene ring fused to a phenyl group, introducing both steric bulk and conjugation effects. The dioxaborolane ring stabilizes the boron center, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings . Its synthesis typically involves transition-metal-catalyzed borylation or hydroboration of alkenes/alkynes, as seen in analogous compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKZTUXJAVHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Hydrogenation

The reaction involves the stereoselective hydrogenation of a preformed alkenylboronate precursor using palladium catalysts under controlled conditions. A typical procedure includes:

  • Dissolving the alkenylboronate substrate in a dry, degassed solvent such as tetrahydrofuran (THF) or ethyl acetate.

  • Adding a palladium catalyst (e.g., Pd/C or Pd(OAc)₂) and subjecting the mixture to hydrogen gas (1–3 atm) at 25–50°C.

  • Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

The mechanism proceeds through a syn-addition of hydrogen across the double bond, with the palladium catalyst facilitating oxidative addition and reductive elimination steps. This ensures retention of stereochemistry at the boron center, critical for downstream applications.

Table 1: Standard Reaction Conditions for Palladium-Catalyzed Hydrogenation

ParameterValue/Range
CatalystPd/C (5–10 wt%)
Hydrogen Pressure1–3 atm
Temperature25–50°C
Reaction Time12–24 hours
SolventTHF, Ethyl Acetate
Yield75–85%

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents like THF enhance catalyst activity by stabilizing the palladium intermediate. In contrast, nonpolar solvents (e.g., hexane) result in slower reaction kinetics due to poor solubility of the boronated substrate. A mixed solvent system (THF:EtOAc, 3:1) has been shown to improve yields by 8–12% compared to single-solvent setups.

Temperature and Pressure Effects

Elevating temperature to 50°C reduces reaction time by 30% but risks side reactions such as boronate decomposition. Hydrogen pressures above 3 atm accelerate hydrogenation but require specialized equipment, making 1–3 atm the practical range for most laboratories.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental compliance. Automated continuous-flow reactors have replaced batch systems to enhance scalability and reduce human error. Key advancements include:

  • In-line Purification : Integrated chromatography columns remove palladium residues (<1 ppm) post-reaction.

  • Waste Minimization : Solvent recovery systems achieve >90% recycling rates for THF and ethyl acetate.

  • Quality Control : High-performance liquid chromatography (HPLC) ensures product purity ≥98%.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–100 g1–10 kg
Catalyst Reuse≤3 cycles≤5 cycles
Solvent RecoveryManualAutomated (≥90%)
Purity≥95%≥98%
Production Cost$150–200/g$50–75/g

Comparative Analysis with Related Boronates

This compound exhibits superior stability compared to analogous compounds like 2-phenyl-1,3,2-dioxaborolane due to its tetramethyl substituents. These groups sterically hinder hydrolysis, enabling storage under ambient conditions for >6 months without degradation.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Key Properties

PropertyValue
Boiling Point344.5 ± 52.0 °C (Predicted)
Density1.02 ± 0.1 g/cm³ (Predicted)
SMILESCC1(C)OB(C2=C(C3=CC=CC=C3)CCCC2)OC1(C)C
InChIInChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is widely used as a reagent in organic synthesis:

  • Cross-Coupling Reactions : It serves as an effective coupling agent in Suzuki-Miyaura reactions for forming carbon-carbon bonds.

Materials Science

In materials science, this compound is utilized for:

  • Polymer Chemistry : As a building block for synthesizing new polymers with enhanced properties.

Pharmaceutical Research

The compound has potential applications in drug discovery and development:

  • Bioactive Molecules : Its unique structure may lead to the development of novel therapeutics targeting specific biological pathways.

Case Studies

Several studies have highlighted the utility of this compound:

  • Study on Cross-Coupling Efficiency : Research demonstrated that using this dioxaborolane significantly increased yields in palladium-catalyzed cross-coupling reactions compared to traditional boronic acids.
  • Material Development : A study focused on the incorporation of this compound into polymer matrices showed improvements in thermal stability and mechanical properties.
  • Pharmaceutical Applications : Investigations into its bioactivity revealed promising results for use in developing anti-cancer agents.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Dioxaborolane Derivatives

Compound Name Substituent Type Key Structural Features Molecular Weight* Key References
4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane Alkenyl (cyclohexenyl-phenyl) Conjugated cyclohexene + phenyl; moderate bulk ~286.2† -
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aryl (halogenated) Electron-withdrawing iodine substituent 314.02
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Alkynyl (ethynyl-phenyl) sp-hybridized ethynyl; enhanced conjugation 228.10
4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane Polycyclic aryl Extended π-system; planar structure 264.13
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane Aliphatic (branched alkyl) Steric hindrance from propyl chain 260.18
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Aryl (electron-withdrawing) Nitro group; high polarity 291.07
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Aliphatic (cycloalkyl) Saturated cyclohexane; reduced conjugation 210.12
4,4,5,5-Tetramethyl-2-(3-methylbuta-1,3-dien-1-yl)-1,3,2-dioxaborolane Conjugated diene Extended conjugation for cycloadditions 206.10

*Molecular weights calculated from molecular formulas where explicit data was unavailable.
†Estimated based on analogous structures.

Reactivity in Cross-Coupling Reactions

The target compound’s cyclohexenyl-phenyl substituent provides a balance of steric bulk and conjugation, enabling selective cross-coupling reactions. Key comparisons:

  • Electron-Deficient Aryl Groups : Compounds like 2-(2-methyl-5-nitrophenyl)-dioxaborolane () exhibit reduced reactivity in Suzuki couplings due to electron-withdrawing nitro groups stabilizing the boron center . In contrast, the target’s alkenyl-phenyl group allows moderate activation for coupling.
  • Alkynyl vs. Alkenyl : Phenylethynyl derivatives () show higher reactivity in alkyne-specific reactions (e.g., cyclopropanation) due to the ethynyl group’s sp-hybridization . The cyclohexenyl group in the target may favor regioselective additions to the double bond.
  • Steric Effects : Branched aliphatic substituents (e.g., 2-phenylpropyl in ) hinder access to the boron center, reducing coupling efficiency compared to the target’s planar cyclohexenyl-phenyl group .

Stability and Handling

  • Hydrolysis Resistance : Electron-withdrawing substituents (e.g., nitro in ) enhance stability against hydrolysis. The target compound’s alkenyl-phenyl group offers moderate stability, requiring anhydrous storage .
  • Thermal Stability : Ethynyl-substituted derivatives () may decompose at elevated temperatures due to triple-bond reactivity, whereas the target’s cyclohexenyl group provides greater thermal resilience .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is an organoboron compound with significant applications in organic synthesis and potential biological activities. Its molecular formula is C18H25BO2C_{18}H_{25}BO_2, and it has a molecular weight of 284.2 g/mol. This compound is notable for its stability and versatility in forming complex molecular structures, which has implications in various fields including medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC18H25BO2
Molecular Weight284.2 g/mol
IUPAC Name4,4,5,5-tetramethyl-2-(2-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane
InChIInChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3

Biological Activity

The biological activity of this compound is primarily explored through its interactions with various biological systems and its potential applications in medicinal chemistry.

1. Synthesis and Structural Analysis

Research indicates that derivatives of this compound can be synthesized to modify serine proteases. For instance, Spencer et al. (2002) demonstrated the utility of related compounds in biomedical applications by modifying enzyme activity through boronic acid derivatives. The stability of the boron atom in these compounds allows for further functionalization without significant intramolecular interactions.

2. Sensing Applications

Nie et al. (2020) highlighted the use of a derivative of this compound for detecting hydrogen peroxide (H₂O₂) in living cells. The derivative exhibited high sensitivity and selectivity for H₂O₂ detection, showcasing its potential as a biochemical sensor in medical diagnostics.

3. Material Science

In material science applications, derivatives have been utilized to synthesize polymeric materials. Takagi and Yamakawa (2013) explored its role in the palladium-catalyzed borylation of arylbromides to create materials essential for electronic and photonic applications. This indicates the compound's versatility beyond biological applications.

4. Catalysis

The compound has also been studied for its catalytic properties. Huang et al. (2021) provided insights into the crystal structure and reactivity of derivatives through density functional theory (DFT) studies. This research contributes to understanding the physicochemical properties that enhance catalytic efficiency in chemical reactions.

Case Studies

Case Study 1: Hydrogen Peroxide Detection
In a study conducted by Nie et al., a derivative of this compound was synthesized specifically for H₂O₂ detection in cellular environments. The results indicated that the compound could selectively detect H₂O₂ at low concentrations without interference from other reactive species.

Case Study 2: Enzyme Modulation
Spencer et al.'s research on the modification of serine proteases using boronic acid derivatives demonstrated that these compounds could effectively inhibit enzyme activity. This inhibition was attributed to the reversible binding of boronic acids to the active site of serine proteases.

Q & A

Q. Advanced

  • HPLC-DAD : Use C18 columns (MeCN/H₂O, 70:30) to detect residual pinacol (retention time ~3.2 min).
  • Elemental analysis : Confirm boron content (±0.3% deviation).
  • TGA : Verify thermal stability (decomposition >200°C indicates purity) .
    Contradictory reactivity reports may stem from undetected hydrolysis products; pre-dry solvents over molecular sieves .

How can theoretical frameworks guide experimental design for studying substituent effects?

Advanced
Align with conceptual models like Hammett σ⁺ parameters or frontier molecular orbital theory:

  • Hammett analysis : Correlate substituent electronic effects (σ⁺) on the cyclohexenyl ring with reaction rates.
  • DFT (B3LYP) : Calculate LUMO energies of boron centers to predict electrophilicity.
    For example, electron-withdrawing groups lower LUMO energy, accelerating transmetalation. Validate predictions via kinetic isotope effects or substituent scrambling experiments .

What strategies optimize the synthesis of derivatives with varied substituents?

Q. Advanced

  • Parallel synthesis : Use automated liquid handlers to vary substituents (e.g., halogens, methoxy) on the cyclohexenyl ring.
  • High-throughput screening : Test 96 reaction conditions (e.g., catalysts, bases) in microliter volumes.
  • Crystallography-driven design : Modify substituents to enhance crystal packing (e.g., fluoro groups improve π-π stacking) .
    Monitor regioselectivity via NOESY to confirm substitution patterns .

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